molecular formula C23H17ClN2O3 B14694832 7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 24826-64-0

7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B14694832
CAS No.: 24826-64-0
M. Wt: 404.8 g/mol
InChI Key: SYYZVJYGTBEQGB-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is structurally related to diazepam, a widely used medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine core. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent-free conditions are sometimes employed to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and halogen-substituted derivatives .

Scientific Research Applications

7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including GABA receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by binding to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one

    Alprazolam: 8-Chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

Uniqueness

7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which may confer distinct pharmacological properties compared to other benzodiazepines .

Properties

CAS No.

24826-64-0

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

7-chloro-5-phenyl-1-(2-phenylacetyl)-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C23H17ClN2O3/c24-17-11-12-19-20(14-17)25(18-9-5-2-6-10-18)22(28)15-23(29)26(19)21(27)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2

InChI Key

SYYZVJYGTBEQGB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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